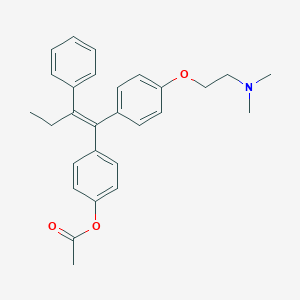

(E)-4-Acetoxy Tamoxifen

Vue d'ensemble

Description

(E)-4-Acetoxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is characterized by the presence of an acetoxy group at the fourth position of the tamoxifen molecule, which enhances its pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Acetoxy Tamoxifen typically involves the acetylation of 4-hydroxytamoxifen. The process begins with the preparation of 4-hydroxytamoxifen, which is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: (E)-4-Acetoxy Tamoxifen undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phenanthrene derivatives.

Reduction: Reduction reactions can modify the double bonds within the molecule.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of tamoxifen, each with unique pharmacological properties .

Applications De Recherche Scientifique

Breast Cancer Treatment

The primary application of (E)-4-Acetoxy Tamoxifen is in the treatment of estrogen receptor-positive breast cancer. It has been shown to be effective in reducing tumor size and improving patient outcomes when used as part of a therapeutic regimen. Clinical trials have demonstrated that local transdermal delivery systems can enhance drug bioavailability while minimizing systemic side effects .

Combination Therapies

Recent research has explored the use of this compound in combination with other natural products to enhance its anti-cancer effects. Studies indicate that combining this compound with agents like curcumin and quercetin can lead to synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Mechanisms of Drug Resistance

Research has highlighted the importance of understanding drug resistance mechanisms in breast cancer treatment. Studies suggest that this compound may help elucidate pathways involved in tamoxifen resistance, particularly through its interactions with cyclins and cell cycle regulators . Investigating these mechanisms can lead to improved treatment strategies for patients who develop resistance to standard therapies.

Case Study 1: Transdermal Application

A randomized phase II trial investigated the efficacy of transdermal 4-hydroxytamoxifen gel (a form related to this compound) in women with ductal carcinoma in situ (DCIS). Results showed a significant reduction in the Ki-67 labeling index, indicating decreased cellular proliferation similar to oral tamoxifen treatments .

Case Study 2: Combination with Natural Products

In vitro studies demonstrated that combining this compound with natural products resulted in enhanced anti-cancer effects compared to monotherapy. For instance, co-treatment with epigallocatechin gallate (EGCG) significantly altered the pharmacokinetics of tamoxifen, suggesting potential for improved therapeutic strategies .

Mécanisme D'action

(E)-4-Acetoxy Tamoxifen exerts its effects by binding to estrogen receptors, thereby modulating their activity. This binding inhibits the proliferation of estrogen receptor-positive cells by blocking the effects of estrogen. The compound also influences various signaling pathways, including those involving lipid mediators and caspase-1, which contribute to its anti-proliferative and immunomodulatory effects .

Comparaison Avec Des Composés Similaires

Tamoxifen: The parent compound, widely used in breast cancer treatment.

4-Hydroxytamoxifen: A metabolite of tamoxifen with potent anti-estrogenic activity.

Raloxifene: Another SERM used in the prevention of osteoporosis and breast cancer.

Uniqueness: (E)-4-Acetoxy Tamoxifen is unique due to its enhanced pharmacological properties, such as increased stability and potency, compared to its parent compound and other similar SERMs. This makes it a valuable compound for both research and therapeutic applications .

Activité Biologique

(E)-4-Acetoxy Tamoxifen is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, and potential clinical applications.

This compound functions by competitively inhibiting estrogen binding to its receptor, which is crucial for the growth of estrogen-dependent tumors. The compound is metabolized into active forms, including 4-hydroxytamoxifen, which exhibits significantly higher binding affinity to estrogen receptors than the parent compound. This metabolic conversion is essential for its therapeutic effects, as the active metabolites are responsible for inducing apoptosis in cancer cells and inhibiting tumor growth factors such as insulin-like growth factor 1 (IGF-1) and tumor growth factor α (TGF-α) .

Antitumor Effects

Research indicates that this compound exhibits potent anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's effectiveness is attributed to its ability to induce cell cycle arrest and apoptosis through various pathways, including:

- Inhibition of Protein Kinase C : This inhibition prevents DNA synthesis and promotes apoptosis.

- Calcium Ion Modulation : Increased intracellular calcium levels have been linked to apoptotic signaling pathways.

- Regulation of Sex Hormone-Binding Globulin : By increasing this protein, this compound reduces the availability of estradiol, further limiting tumor growth stimuli .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in determining the concentration of active metabolites in patients. Variations in CYP2D6 activity can lead to significant differences in therapeutic outcomes among individuals .

Case Studies and Clinical Research

Several studies have highlighted the clinical implications of using this compound in breast cancer treatment:

- Case Study on Metabolite Profiling : A study involving 587 premenopausal patients demonstrated that variations in tamoxifen metabolism significantly correlated with treatment outcomes. Patients with higher levels of active metabolites experienced improved distant relapse-free survival rates .

- Novel Analogues : Research on novel flexible tamoxifen analogues has shown that modifications to the tamoxifen structure can enhance its efficacy while circumventing metabolic challenges associated with CYP2D6 polymorphisms. These analogues exhibited over 50% growth inhibition in MCF-7 cells at a concentration of 10 μM .

Comparative Efficacy

The following table summarizes key findings related to this compound and its analogues compared to standard tamoxifen:

| Compound | Binding Affinity to ER | Growth Inhibition (%) | Metabolic Pathway |

|---|---|---|---|

| This compound | High | >50% | CYP2D6 dependent |

| 4-Hydroxytamoxifen | Very High | >70% | CYP2D6 dependent |

| Novel Flexible Analogues | High | >50% | Bypass CYP2D6 |

Propriétés

IUPAC Name |

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPMDROJNZRQJ-BYYHNAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.